(4-Chlorophenyl)({8-methyl-8-azabicyclo[3.2.1]octan-3-yl})methanamine
Description
The compound “(4-Chlorophenyl)(8-methyl-8-azabicyclo[3.2.1]octan-3-yl)methanamine” is a synthetic derivative of the 8-azabicyclo[3.2.1]octane (tropane) scaffold, a structural motif prevalent in bioactive alkaloids such as atropine and scopolamine . Its core structure consists of a bicyclic tertiary amine with a methyl group at the 8-position and a methanamine group (-CH2NH2) at the 3-position.
For example, 8-azabicyclo[3.2.1]octane derivatives are known to interact with vasopressin V1A receptors , serotonin 5-HT3 receptors , and central nervous system (CNS) targets . The 4-chloro substitution on the phenyl ring may improve metabolic stability and binding affinity, as seen in related halogenated tropane derivatives .
Properties
IUPAC Name |
(4-chlorophenyl)-(8-methyl-8-azabicyclo[3.2.1]octan-3-yl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21ClN2/c1-18-13-6-7-14(18)9-11(8-13)15(17)10-2-4-12(16)5-3-10/h2-5,11,13-15H,6-9,17H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMGPRAIFDVXWAX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2CCC1CC(C2)C(C3=CC=C(C=C3)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.79 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy
The preparation of (4-Chlorophenyl)({8-methyl-8-azabicyclo[3.2.1]octan-3-yl})methanamine typically involves:
- Synthesis of the 8-methyl-8-azabicyclo[3.2.1]octan-3-one intermediate.
- Functionalization at the 3-position to introduce the methanamine group.
- Attachment of the 4-chlorophenyl substituent.
Preparation of the Azabicyclo[3.2.1]octane Core
The azabicyclo[3.2.1]octane skeleton is commonly prepared via cyclization reactions involving tropane derivatives or bicyclic amines. A notable method includes:
- Starting from 8-substituted 8-azabicyclo[3.2.1]octan-3-one derivatives, which can be synthesized by condensation and cyclization reactions involving appropriate precursors such as phenylenediamines or diaminoalkanes with cyclic ketones or aldehydes.
- For example, Majewski and Lazny reported a three-step synthesis of 2-substituted 8-azabicyclo[3.2.1]octan-3-one involving treatment with chiral lithium amide, acetylation (Ac2O), and silica gel purification, though this method is complex and involves multiple work-ups.
A more efficient two-step synthesis has been reported by Crooks et al., utilizing lithium diisopropylamide or lithium bis(trimethylsilyl)amide to generate the bicyclic ketone intermediates.
Attachment of the 4-Chlorophenyl Group
The coupling of the 4-chlorophenyl moiety to the azabicyclo methanamine can be achieved through:
- Nucleophilic substitution reactions where the amine group reacts with a 4-chlorobenzyl halide or related electrophile.
- Alternatively, reductive amination of 4-chlorobenzaldehyde with the azabicyclo amine under reducing conditions can form the desired methanamine linkage.
Specific detailed protocols for this coupling step are less commonly reported explicitly but are standard in synthetic organic chemistry for amine-aryl coupling.
Representative Preparation Example and Reaction Conditions
Research Findings and Optimization Notes
- The reduction step is sensitive to temperature and reagent choice; catalytic hydrogenation offers cleaner products but requires specialized equipment.
- Use of borohydrides in methanol with pyridine as a base can enhance reduction efficiency.
- The pH adjustments during work-up (e.g., adjusting to pH 5.5 to 8) are critical for optimal extraction and purification yields.
- Variation in aqueous base concentration during intermediate synthesis affects the ratio of mono- versus disubstituted products, influencing overall yield and purity.
Chemical Reactions Analysis
Types of Reactions
(4-Chlorophenyl)({8-methyl-8-azabicyclo[3.2.1]octan-3-yl})methanamine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often facilitated by catalysts or specific reaction conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and catalysts like palladium on carbon. Reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and pressures to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and conditions used. For example, oxidation might yield a ketone or aldehyde derivative, while reduction could produce an alcohol or amine.
Scientific Research Applications
(4-Chlorophenyl)({8-methyl-8-azabicyclo[3.2.1]octan-3-yl})methanamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and in studying reaction mechanisms.
Biology: The compound’s structure makes it a candidate for studying biological interactions and pathways.
Industry: It may be used in the production of specialized chemicals or materials with unique properties.
Mechanism of Action
The mechanism of action of (4-Chlorophenyl)({8-methyl-8-azabicyclo[3.2.1]octan-3-yl})methanamine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares the structural features, biological activities, and key findings of “(4-Chlorophenyl)(8-methyl-8-azabicyclo[3.2.1]octan-3-yl)methanamine” with analogous compounds:
Key Structural and Functional Insights:
Functional Group Impact: Amine vs. Amide/Ester: The target compound’s methanamine group contrasts with the amide () and ester () functionalities in analogs. Halogen Effects: The 4-chloro substituent in the target compound and ’s propanamide derivative likely improves binding through hydrophobic and electron-withdrawing effects, compared to the 4-fluoro group in Fluorotropacocaine .
Substituent Effects on the Bicyclo System: Methyl vs. Stereochemistry: Tropane derivatives often exhibit stereospecific activity (e.g., atropine’s (3-endo) configuration ). The target compound’s stereochemistry is undefined in the evidence but could critically influence its pharmacology.
However, its amine group may redirect activity toward monoamine transporters or GPCRs.
Biological Activity
(4-Chlorophenyl)({8-methyl-8-azabicyclo[3.2.1]octan-3-yl})methanamine, with the CAS number 1708293-19-9, is a compound of interest due to its potential biological activities, particularly in the context of neurotransmitter transporters. This article explores its biological activity, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C₁₅H₂₁ClN₂, with a molecular weight of 264.79 g/mol. The compound features a bicyclic structure that is known to interact with various monoamine transporters.
| Property | Value |
|---|---|
| CAS Number | 1708293-19-9 |
| Molecular Formula | C₁₅H₂₁ClN₂ |
| Molecular Weight | 264.79 g/mol |
Interaction with Monoamine Transporters
Research indicates that derivatives of the azabicyclo[3.2.1]octane scaffold exhibit significant interactions with monoamine transporters, including the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET). The binding affinities and selectivity profiles are critical for understanding the pharmacological potential of this compound.
- Dopamine Transporter (DAT) : Studies have shown that compounds similar to this compound exhibit potent inhibition at DAT, with some derivatives demonstrating K(i) values in the nanomolar range .
- Serotonin Transporter (SERT) : The selectivity for SERT over DAT is crucial for developing treatments for mood disorders. Some derivatives show a high SERT/DAT selectivity ratio, indicating potential therapeutic applications in depression and anxiety disorders.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its unique structural features:
- The presence of the chlorophenyl group enhances binding affinity due to favorable interactions with the transporter binding sites.
- The bicyclic structure contributes to conformational rigidity, which may enhance selectivity for specific transporters.
Study on Transporter Affinities
A study published in PubMed investigated various 8-substituted azabicyclo[3.2.1]octane derivatives, including those related to our compound of interest. The findings highlighted that certain modifications significantly improved DAT selectivity and binding affinity . For instance, a derivative with a cyclopropylmethyl group demonstrated a K(i) value of 4.0 nM at DAT, showcasing how structural modifications can lead to enhanced biological activity.
Pharmacological Implications
The implications of these findings suggest that compounds like this compound could be explored further for their potential use in treating neurological disorders linked to dopaminergic and serotonergic systems.
Q & A
Q. Characterization :
- Spectroscopy : Confirm structure via H/C NMR, comparing shifts to tropane alkaloid analogs (e.g., δ 2.3–3.1 ppm for azabicyclo protons) .
- Mass Spectrometry : Validate molecular weight with high-resolution MS (e.g., ESI-MS expected [M+H]+ ~317.1 g/mol).
Basic: How can researchers optimize reaction conditions for high-yield synthesis of this compound?
Methodological Answer:
Use a Design of Experiments (DoE) approach:
- Variables : Temperature (40–80°C), solvent polarity (THF vs. DCM), catalyst loading (e.g., Pd/C for coupling reactions), and reaction time (12–48 hrs).
- Response Surface Methodology : Identify optimal conditions using split-plot designs to minimize side reactions (e.g., over-alkylation) .
- Critical Parameters : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of the azabicyclo nitrogen, improving coupling efficiency .
Q. Resolution Strategy :
Perform comparative binding assays under standardized conditions.
Use computational docking (e.g., AutoDock Vina) to model interactions with σ1 vs. κ-opioid receptors .
Advanced: How to design stability studies for this compound under varying pH and temperature conditions?
Methodological Answer:
Adopt ICH Q1A guidelines with modifications for lab-scale research:
Forced Degradation : Expose the compound to:
- Acidic/alkaline conditions (0.1M HCl/NaOH, 40°C, 72 hrs).
- Oxidative stress (3% HO, 25°C, 48 hrs).
Analytical Monitoring : Use HPLC-PDA to track degradation products (e.g., chlorophenyl hydrolysis fragments) .
Kinetic Modeling : Apply Arrhenius equations to predict shelf-life at 25°C based on accelerated testing (40–60°C) .
Key Finding : The bicyclic amine moiety is prone to oxidation; include antioxidants (e.g., BHT) in formulation buffers .
Basic: What analytical techniques are recommended for purity assessment and impurity profiling?
Methodological Answer:
- HPLC-DAD/ELSD : Use a C18 column (5 µm, 250 mm) with gradient elution (ACN:0.1% TFA in HO) to resolve impurities (e.g., 4-chlorophenyl byproducts) .
- LC-MS/MS : Detect trace impurities (<0.1%) via MRM transitions (e.g., m/z 317 → 154 for the parent ion) .
- Elemental Analysis : Confirm stoichiometry (e.g., CHClN) with ≤0.3% deviation .
Q. Reference Impurities :
| Impurity ID | Structure | CAS | Source |
|---|---|---|---|
| Impurity A | (4-Chlorophenyl)(4-hydroxyphenyl) | 42019-78-3 | Oxidation |
| Impurity B | Des-methyl analog | N/A | Incomplete alkylation |
Advanced: How to conduct mechanistic studies on metabolic pathways in hepatic models?
Methodological Answer:
In Vitro Models : Use human liver microsomes (HLM) or hepatocytes with NADPH cofactors.
Phase I Metabolism : Identify CYP450 isoforms (e.g., CYP3A4, CYP2D6) using chemical inhibitors (e.g., ketoconazole).
Metabolite Identification : Employ UPLC-QTOF-MS to detect glucuronidation or sulfation products (e.g., m/z +176 or +80 shifts) .
Isotopic Labeling : Synthesize C-labeled analogs to track metabolic cleavage sites .
Key Insight : The 4-chlorophenyl group resists oxidative metabolism, while the azabicyclo amine undergoes N-demethylation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
